molecular formula C24H24ClN3O B4896918 4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine

4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine

Cat. No. B4896918
M. Wt: 405.9 g/mol
InChI Key: PYRLZHYFPZPDCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine, also known as CBP1, is a molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CBP1 is a piperazine derivative that has been synthesized through various methods, and it has been found to exhibit promising biological and pharmacological properties.

Mechanism of Action

The mechanism of action of 4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. 4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has been found to interact with proteins such as tubulin and histone deacetylases, which are involved in cell division and gene expression, respectively. 4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has also been shown to inhibit the activity of enzymes such as topoisomerase II and carbonic anhydrase, which are involved in DNA replication and pH regulation, respectively.
Biochemical and Physiological Effects:
4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has been found to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and reduction of inflammation. 4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has also been shown to modulate the activity of neurotransmitters such as dopamine and serotonin, which are involved in mood regulation and cognitive function.

Advantages and Limitations for Lab Experiments

4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has several advantages for lab experiments, including its high potency and selectivity, as well as its ability to cross the blood-brain barrier. However, 4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine also has some limitations, including its potential toxicity and the need for further optimization of its pharmacokinetic properties.

Future Directions

For research include the optimization of pharmacokinetic properties, the development of analogs, and the evaluation of its therapeutic potential in preclinical and clinical studies.

Synthesis Methods

4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine can be synthesized through various methods, including the reaction of 2-chlorobenzylamine with 3-phenoxybenzaldehyde in the presence of piperazine. Another method involves the reaction of 2-chlorobenzylamine with 3-phenoxybenzaldehyde in the presence of sodium borohydride and piperazine. These methods have been optimized to increase the yield of 4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine and minimize the formation of impurities.

Scientific Research Applications

4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, 4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has been shown to reduce the accumulation of amyloid beta and tau protein, which are responsible for the development of Alzheimer's disease. In Parkinson's disease research, 4-(2-chlorobenzyl)-N-(3-phenoxybenzylidene)-1-piperazinamine has been found to protect dopaminergic neurons from oxidative stress and neuroinflammation.

properties

IUPAC Name

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3-phenoxyphenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3O/c25-24-12-5-4-8-21(24)19-27-13-15-28(16-14-27)26-18-20-7-6-11-23(17-20)29-22-9-2-1-3-10-22/h1-12,17-18H,13-16,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRLZHYFPZPDCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Cl)N=CC3=CC(=CC=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1-(3-phenoxyphenyl)methanimine

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